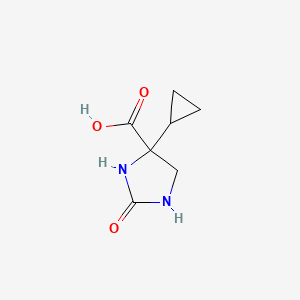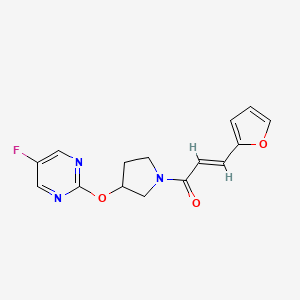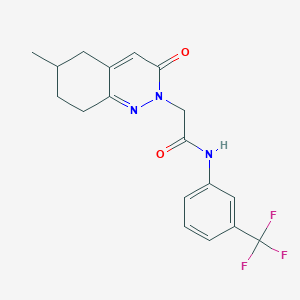![molecular formula C12H19FO2Si B2409504 3-[(Tert-Butyldimethylsilyl)oxy]-4-Fluorphenol CAS No. 1881329-11-8](/img/structure/B2409504.png)
3-[(Tert-Butyldimethylsilyl)oxy]-4-Fluorphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol” contains a phenol group (an aromatic ring with a hydroxyl group), a fluorine atom attached to the aromatic ring, and a tert-butyldimethylsilyl group attached to the phenol’s hydroxyl group . The tert-butyldimethylsilyl group is often used in organic chemistry as a protecting group for alcohols .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, the tert-butyldimethylsilyl (TBDMS) group is typically introduced using TBDMS chloride in the presence of a base . The fluorine atom can be introduced to the aromatic ring using electrophilic aromatic substitution .Chemical Reactions Analysis
The phenol group can undergo reactions typical of alcohols and aromatic rings. The TBDMS group can be removed using an acid or fluoride ion .Wissenschaftliche Forschungsanwendungen
- Zwischenprodukt in der Arzneimittelsynthese: Forscher verwenden diese Verbindung als Zwischenprodukt in der Synthese von Arzneimitteln. So spielt sie beispielsweise eine entscheidende Rolle bei der Totalsynthese von Naturprodukten wie (+)-Ambruticin, (−)-Laulimalid, (−)-Salinosporamid A und (+)-Leucascandrolid A .
Organische Synthese und Medizinische Chemie
Zusammenfassend lässt sich sagen, dass 3-[(Tert-Butyldimethylsilyl)oxy]-4-Fluorphenol in der organischen Synthese, der medizinischen Chemie, der Materialwissenschaft und den analytischen Methoden Anwendung findet. Seine Vielseitigkeit und seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug für Forscher aus verschiedenen Disziplinen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden!
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGJUGABGPKTJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
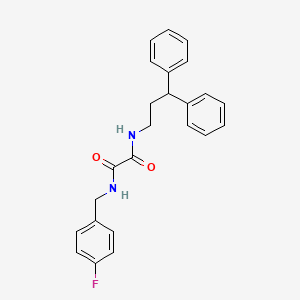

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
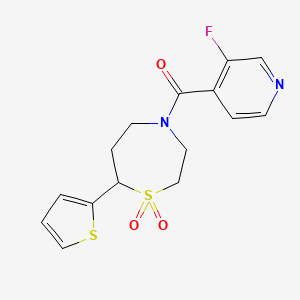


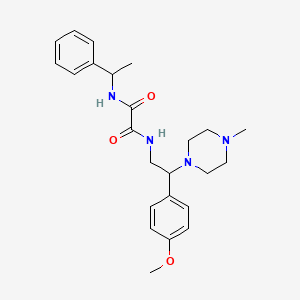
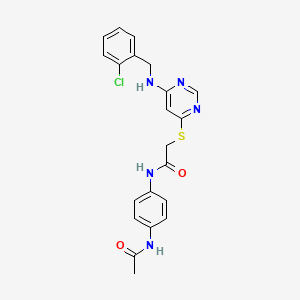
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
